L-Aspartyl-L-phenylalanine L-Aspartyl-L-phenylalanine Asp-Phe is a dipeptide formed from L-alpha-aspartyl and L-phenylalanine residues. It is obtained after the hydrolysis of aspartame in intestinal lumen. It has a role as a human xenobiotic metabolite and a human blood serum metabolite.
metabolite of aspartame; may inhibit angiotensin converting enzyme; RN given refers to all (L)-isome
Brand Name: Vulcanchem
CAS No.: 13433-09-5
VCID: VC21355563
InChI: InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
SMILES: Array
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol

L-Aspartyl-L-phenylalanine

CAS No.: 13433-09-5

Cat. No.: VC21355563

Molecular Formula: C13H16N2O5

Molecular Weight: 280.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

L-Aspartyl-L-phenylalanine - 13433-09-5

Specification

CAS No. 13433-09-5
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
IUPAC Name (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
Standard InChI Key YZQCXOFQZKCETR-UWVGGRQHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Appearance Solid powder
Melting Point 236 - 239 °C

Introduction

Chemical Identity and Structure

L-Aspartyl-L-phenylalanine is a dipeptide formed from the amino acids L-alpha-aspartyl and L-phenylalanine. This compound represents a significant molecule in biochemistry and pharmaceutical research due to its relationship with aspartame and its natural occurrence in biological systems.

Chemical Properties

L-Aspartyl-L-phenylalanine possesses several defining chemical characteristics that influence its behavior in biological systems and pharmaceutical applications. The compound is formally known by its IUPAC name (3S)-3-amino-4-(((1S)-1-carboxy-2-phenylethyl)amino)-4-oxobutanoic acid, reflecting its stereochemical configuration . It has the molecular formula C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol . The compound is identified in chemical databases by the CAS Registry Number 13433-09-5 .

The physical properties of L-Aspartyl-L-phenylalanine include moderate water solubility, estimated at approximately 1.14 g/L according to computational predictions . This property is particularly relevant for its biological distribution and pharmaceutical formulation. As a dipeptide containing both acidic and basic groups, it exhibits acid-base properties that affect its behavior in different pH environments.

Table 1: Chemical and Physical Properties of L-Aspartyl-L-phenylalanine

PropertyValue
Chemical FormulaC₁₃H₁₆N₂O₅
Molecular Weight280.28 g/mol
CAS Number13433-09-5
IUPAC Name(3S)-3-amino-4-(((1S)-1-carboxy-2-phenylethyl)amino)-4-oxobutanoic acid
Water Solubility~1.14 g/L
Polar Surface Area129.72 Ų
Rotatable Bond Count7

Molecular Structure

The molecular structure of L-Aspartyl-L-phenylalanine features a peptide bond connecting the carboxyl group of aspartic acid to the amino group of phenylalanine, forming a dipeptide with specific stereochemistry . Both constituent amino acids maintain the L-configuration, which is critical for its biological recognition and activity. The aspartic acid portion contributes acidic properties through its side-chain carboxyl group, while the phenylalanine component introduces an aromatic ring that influences the compound's physical properties and receptor interactions.

The three-dimensional configuration of L-Aspartyl-L-phenylalanine is stabilized by intramolecular hydrogen bonding and influenced by the relative orientations of the side chains. These structural features are important determinants of its biological activity, particularly in enzyme recognition and binding processes .

Biological Role and Occurrence

L-Aspartyl-L-phenylalanine has both exogenous origins (from aspartame metabolism) and endogenous presence in human physiological systems. Its biological significance extends beyond being merely a breakdown product of the artificial sweetener.

Natural Occurrence in Human Physiology

Relationship to Aspartame

The relationship between L-Aspartyl-L-phenylalanine and aspartame represents a critical aspect of both compounds' biological significance and commercial applications.

Comparative Properties

While aspartame and L-Aspartyl-L-phenylalanine share structural similarities, they possess distinct properties that influence their applications and biological activities. The most notable difference is the presence of the methyl ester group in aspartame, which confers the intense sweetness that makes it commercially valuable as an artificial sweetener.

Table 2: Comparison between L-Aspartyl-L-phenylalanine and Aspartame

PropertyL-Aspartyl-L-phenylalanineAspartame
Chemical FormulaC₁₃H₁₆N₂O₅C₁₄H₁₈N₂O₅
Molecular Weight280.28 g/mol294.30 g/mol
Sweetness Relative to SucroseNot significantly sweet~200 times sweeter
Primary FunctionMetabolic intermediate, enzyme inhibitorArtificial sweetener
Formation in BodyNatural constituent and aspartame metaboliteNot naturally occurring
StabilityMore stable in aqueous solutionsUndergoes hydrolysis in aqueous environment

L-Aspartyl-L-phenylalanine also serves as a precursor in aspartame production, with industrial processes utilizing this dipeptide as an intermediate compound that undergoes methyl esterification to form aspartame . This bidirectional relationship—L-Aspartyl-L-phenylalanine as both a precursor to and metabolite of aspartame—highlights the intertwined nature of these compounds in both commercial and biological contexts.

Physiological Effects

L-Aspartyl-L-phenylalanine exhibits several notable physiological effects that distinguish it from its constituent amino acids and from aspartame itself.

Enzyme Inhibition

One of the most significant biological activities of L-Aspartyl-L-phenylalanine is its inhibitory effect on angiotensin-converting enzyme (ACE). Research has demonstrated that this dipeptide inhibits ACE purified from rabbit lungs with a Ki (inhibition constant) of 11 ± 2 μM . This finding is particularly interesting because ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

The structural basis for this inhibitory activity likely involves the specific amino acid sequence and stereochemistry of L-Aspartyl-L-phenylalanine. The inhibition mechanism appears to involve competitive binding to the active site of ACE, potentially interfering with its ability to cleave angiotensin I to angiotensin II. This property suggests potential applications in the development of antihypertensive compounds or as a naturally occurring modulator of blood pressure regulation.

Effects on Food Intake

Research into the effects of aspartame on appetite and food intake has revealed intriguing findings regarding the potential role of L-Aspartyl-L-phenylalanine. Studies have shown that aspartame can suppress food intake in humans by a postingestive action, with one study demonstrating a 15% reduction (253 kcal) in a lunchtime test meal when 400 mg of aspartame was administered one hour prior .

Interestingly, neither phenylalanine nor aspartic acid alone produced this effect, suggesting that the dipeptide structure might be crucial. Researchers have noted that "the amino acid sequence of aspartame (Asp-Phe) is the same as the C-terminal dipeptide of cholecystokinin (CCK)," a hormone involved in appetite regulation . This structural similarity has led to the hypothesis that L-Aspartyl-L-phenylalanine might act as a CCK releaser or mimic certain effects of CCK, potentially explaining its influence on satiety mechanisms.

These findings suggest that L-Aspartyl-L-phenylalanine may have physiological effects beyond those of its constituent amino acids, highlighting the importance of the dipeptide structure in mediating specific biological activities.

Production Methods

The production of L-Aspartyl-L-phenylalanine encompasses various methodologies, ranging from enzymatic approaches to chemical synthesis, each with distinct advantages for different applications.

Enzymatic Synthesis

Enzymatic methods for producing L-Aspartyl-L-phenylalanine offer advantages in stereoselectivity and environmentally friendly conditions. A notable enzymatic approach involves the use of α-amino acid ester acyltransferase to catalyze the formation of the peptide bond between aspartic acid and phenylalanine derivatives . This method allows for the specific formation of the desired L-L dipeptide without the need for extensive protection/deprotection strategies.

Another enzymatic process involves the conversion of L-aspartyl-L-phenylalanine diketopiperazine (DKP) to L-Aspartyl-L-phenylalanine using microbial enzymes. Research has demonstrated that certain microorganisms, including strains of Streptomyces, can effectively catalyze this transformation . In one example, the process yielded 420 mg/dl of L-Aspartyl-L-phenylalanine using microbial cultures .

Table 3: Production Methods for L-Aspartyl-L-phenylalanine

MethodStarting MaterialsCatalysts/ReagentsYieldAdvantages
Enzymatic (Acyltransferase)L-aspartic acid dimethylester, L-phenylalanineα-amino acid ester acyltransferaseVariable based on conditionsHigh stereoselectivity, mild conditions
Microbial ConversionL-aspartyl-L-phenylalanine diketopiperazineMicrobial cultures (e.g., Streptomyces)~420 mg/dl reportedRenewable catalysts, environmentally friendly
Chemical SynthesisProtected amino acid derivativesCoupling reagents, acid/base catalystsVariable based on methodScalable, established methodology
Aspartame HydrolysisAspartameEsterases or mild alkaline conditionsNear-quantitativeSimple process for analytical purposes

Research Applications

L-Aspartyl-L-phenylalanine has been the subject of various research applications, both as an analyte of interest and as a compound with potential pharmaceutical relevance.

Analytical Methods

The detection and quantification of L-Aspartyl-L-phenylalanine in various matrices have been accomplished through several analytical approaches. High-performance liquid chromatography (HPLC) has been extensively used for the separation and quantification of this dipeptide in biological samples and pharmaceutical preparations .

A specific technique has been developed for "quantitative determining of the synthetic sweetener aspartame and its hydrolysis product, L-Aspartyl-L-phenylalanine, based on the use of an amino acid analyzer" . This method allows for the simultaneous determination of both compounds, facilitating studies on aspartame metabolism and stability.

Mass spectrometry has also been employed for the sensitive detection and structural confirmation of L-Aspartyl-L-phenylalanine in complex mixtures. These analytical methods have been crucial for establishing the presence of this dipeptide as a natural constituent in human biological fluids and for monitoring its formation during aspartame metabolism.

Stability Studies

Investigations into the physical and chemical stability of L-Aspartyl-L-phenylalanine have provided valuable insights for pharmaceutical applications and food science. Studies using "differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), high-performance liquid chromatography, powder X-ray diffraction, and optical microscopy" have characterized the solid-state properties and thermal stability of this dipeptide .

These stability studies have revealed important information about the behavior of L-Aspartyl-L-phenylalanine under various conditions, including its tendency to form diketopiperazine derivatives under certain circumstances . Understanding these transformations is critical for predicting the shelf-life of aspartame-containing products and for developing appropriate formulation strategies.

Research has also examined the interconversion between L-Aspartyl-L-phenylalanine and its cyclic form (diketopiperazine), which has implications for both analytical methods and pharmaceutical applications . The equilibrium between these forms depends on factors such as pH, temperature, and solvent conditions, illustrating the complex chemistry of this seemingly simple dipeptide.

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